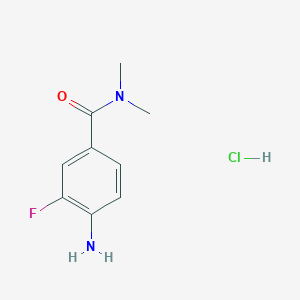

4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride

Description

4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride is a fluorinated benzamide derivative characterized by:

- A benzene ring substituted with an amino (-NH₂) group at the 4-position and a fluorine atom at the 3-position.

- An N,N-dimethylamide group (-N(CH₃)₂) at the benzamide’s carbonyl position.

- A hydrochloride salt form, enhancing solubility and stability for pharmaceutical or industrial applications .

This compound’s structural features influence its physicochemical properties, such as polarity, solubility, and bioavailability, making it relevant for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorine-substituted aromatics.

Properties

IUPAC Name |

4-amino-3-fluoro-N,N-dimethylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O.ClH/c1-12(2)9(13)6-3-4-8(11)7(10)5-6;/h3-5H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHFMIQACKZEMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride typically involves the following steps:

Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Acylation: The resulting 4-amino-3-fluoroaniline is acylated with N,N-dimethylformamide (DMF) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of efficient catalysts.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the fluoro substituent to a hydrogen atom, resulting in the formation of 4-amino-N,N-dimethylbenzamide.

Substitution: The fluoro substituent can be replaced by other nucleophiles through substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: 4-amino-N,N-dimethylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Potential Applications and Related Information

- As a Chemical Intermediate or Building Block:

- The presence of "4-Amino-3-fluoro-N,N-dimethylbenzamide" in patent documents suggests its potential use as a chemical building block in the synthesis of more complex molecules .

- For instance, it appears in the structure of kinase inhibitors, specifically within the context of Provirus Integration of Maloney Kinase (PIM kinase) inhibition, which is associated with tumorigenesis .

- The related compound "N-cyclo-hexyl benzothinzole-S-sulfenamide" is used as a rubber vulcanization accelerator, suggesting a possible role for benzamides in industrial applications .

- Pharmaceutical Research & Development:

- "N-(2-aminoethyl)-N-phenyl benzamides" have been identified as starting points for medicinal chemistry, specifically in the development of antiparasitic agents against Trypanosoma brucei . This highlights the broader class of benzamides as relevant in pharmaceutical research.

- "4-Amino-3-fluoro-N,N-dimethylbenzamide" is related to other benzamides that have shown therapeutic effects .

- Catalysis:

- N,N-dimethyl benzamide was found to be a poor catalyst in reactions when compared to the imidazole catalysts .

Known Chemical Properties

- The carbonyl group of N-Me catalyst 3 in DCM initially appeared at 1635 cm−1 and after the addition of one equivalent of HSiCl3, a new signal immediately appeared at 1668 cm−1 .

Safety and Handling

Mechanism of Action

The mechanism of action of 4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The fluoro and dimethylamino groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Chlorine

4-Chloro-N,N-dimethylbenzamide (CAS 107785-63-7)

- Key Differences: Replaces the 3-fluoro and 4-amino groups with a single 4-chloro substituent.

- Sterically: The larger van der Waals radius of chlorine (1.80 Å vs. 1.47 Å for fluorine) may hinder access to sterically sensitive binding pockets .

- Similarity Score : 0.89 (structural similarity algorithm) .

6-Chloro-3,4-dihydroisoquinolin-1(2H)-one (CAS 14062-80-7)

Amino Group Modifications

2-Amino-N,N-dimethylbenzamide Hydrochloride (CAS 1081834-96-9)

- Key Differences: Amino group at the 2-position instead of 4-position; lacks fluorine.

- Impact : Altered electronic distribution and hydrogen-bonding capacity due to positional isomerism, which may reduce affinity for targets requiring meta-substitution .

4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride

- Key Differences: Features an aminomethyl (-CH₂NH₂) group instead of a direct amino substituent.

Alkylamino and Complex Derivatives

4-[(Ethylamino)methyl]-N,N-dimethylbenzamide Hydrochloride

- Key Differences: Ethylamino-methyl (-CH₂NHCH₂CH₃) substituent at the 4-position.

N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluoro-benzamide Hydrochloride

- Key Differences : Incorporates a 4-fluoro-benzamide moiety into a carbazole-based scaffold.

- Impact : The extended heterocyclic structure enables interactions with hydrophobic pockets in targets like kinases, but the para-fluoro substitution (vs. meta in the target compound) alters spatial compatibility .

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Substituents | Similarity Score | Key Properties/Applications |

|---|---|---|---|---|

| 4-Amino-3-fluoro-N,N-dimethylbenzamide HCl | Not Provided | 4-NH₂, 3-F, N,N-dimethylamide, HCl | 1.00 (Reference) | Drug intermediate, enzyme modulation |

| 4-Chloro-N,N-dimethylbenzamide | 107785-63-7 | 4-Cl, N,N-dimethylamide | 0.89 | Bioactive scaffold, agrochemicals |

| 2-Amino-N,N-dimethylbenzamide HCl | 1081834-96-9 | 2-NH₂, N,N-dimethylamide, HCl | N/A | Positional isomer studies |

| 4-(Aminomethyl)-N,N-dimethylbenzamide HCl | 1422057-35-9 | 4-CH₂NH₂, N,N-dimethylamide, HCl | 0.81 | Flexible ligand design |

| 4-[(Ethylamino)methyl]-N,N-dimethylbenzamide HCl | Not Provided | 4-CH₂NHCH₂CH₃, N,N-dimethylamide, HCl | N/A | Lipophilicity-enhanced analogs |

Research Implications

- Pharmaceutical Relevance : Fluorine’s electronegativity and small size in the target compound enhance target binding and metabolic stability compared to bulkier chloro analogs .

- Synthetic Challenges : Introducing fluorine at the 3-position requires precise regioselective methods, whereas chloro derivatives are more straightforward to synthesize .

- Analytical Differentiation : N,N-dimethylation reduces retention in reverse-phase chromatography, aiding in purity assessment during synthesis .

Biological Activity

4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride is a chemical compound with the molecular formula C9H12ClFN2O. This compound is notable for its structural features, which include an amino group, a fluoro substituent, and a dimethylamino group attached to a benzene ring. Its unique properties make it a subject of interest in various scientific fields, particularly in medicinal chemistry and biochemistry.

The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and receptors. The compound acts as an enzyme inhibitor , binding to active sites or allosteric sites of target proteins, which modulates various biochemical pathways. The presence of the fluoro and dimethylamino groups enhances its binding affinity, making it effective in inhibiting enzyme activity.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit several key enzymes involved in metabolic pathways:

- Dihydrofolate Reductase (DHFR) : Studies have shown that similar benzamide derivatives can significantly reduce DHFR activity, leading to potential applications in cancer therapy .

- NADK Inhibition : It has been suggested that compounds like 4-Amino-3-fluoro-N,N-dimethylbenzamide may inhibit nicotinamide adenine dinucleotide kinase (NADK), which is crucial for cellular energy metabolism .

Anticancer Properties

The compound is being investigated for its anticancer properties , particularly in the context of targeted therapies. Preliminary studies indicate that it may enhance the effectiveness of existing cancer treatments by acting synergistically with other drugs .

Case Study: Combination Therapy

A recent study explored the use of this compound in combination with olaparib, an established anticancer drug. The results suggested improved therapeutic outcomes in preclinical models, indicating its potential role in combinatorial cancer therapy .

Pharmacological Profile

The pharmacological profile of this compound reveals several important characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 202.66 g/mol |

| Solubility | Soluble in DMSO |

| pKa | Approximately 9.0 |

| LogP | 2.5 |

These properties suggest favorable conditions for drug formulation and bioavailability.

Toxicity and Safety

Toxicological assessments are critical for understanding the safety profile of new compounds. Early studies indicate that this compound exhibits low toxicity levels in vitro, but further investigations are necessary to establish its safety in vivo .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be made:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-N,N-dimethylbenzamide | Lacks fluoro group | Lower enzyme inhibition potency |

| 4-Amino-3-fluorobenzamide | Lacks dimethylamino group | Different interaction profile |

| 3-Fluoro-N,N-dimethylbenzamide | Lacks amino group | Reduced reactivity |

The presence of both the fluoro and dimethylamino groups in this compound contributes to its distinct biological activities compared to these related compounds.

Q & A

Q. What are the optimal methods for synthesizing 4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride, and how can reaction yields be improved?

Methodological Answer:

- Synthetic Routes : Start with a nucleophilic substitution or amidation reaction using 3-fluoro-4-nitrobenzoic acid derivatives. For example, reduce the nitro group to an amine using catalytic hydrogenation, followed by dimethylamine coupling under Schotten-Baumann conditions. Acidic workup with HCl yields the hydrochloride salt .

- Yield Optimization : Use stoichiometric control of dimethylamine (1.2–1.5 equivalents) and monitor pH during salt formation. Characterization via NMR (e.g., δ 7.82 ppm for aromatic protons) and ESI-MS (e.g., m/z 361.3 [M+H]) ensures purity. Hazard analysis for reagents like acyl chlorides is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Multi-Technique Approach :

- NMR Spectroscopy : Confirm substitution patterns (e.g., fluorine-induced splitting in -NMR and aromatic proton coupling in -NMR).

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical).

- HPLC : Employ reverse-phase C18 columns (e.g., 95% acetonitrile/water) to assess purity (>98%) .

Q. What solvent systems are recommended for solubility and stability studies?

Methodological Answer:

- Solubility Screening : Test in polar aprotic solvents (DMSO, DMF) for stock solutions. Aqueous buffers (pH 4–7) are suitable for biological assays.

- Stability Protocols : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged exposure to light or basic conditions to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., fluorinated analogs)?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways, such as electrophilic aromatic substitution at the fluorine position. Compare activation energies of competing pathways (e.g., para vs. meta substitution).

- Transition State Analysis : Identify intermediates using IRC (Intrinsic Reaction Coordinate) calculations. Validate predictions with kinetic experiments (e.g., monitoring by -NMR) .

Q. How should researchers resolve contradictions in biochemical activity data (e.g., inconsistent enzyme inhibition results)?

Methodological Answer:

- Cross-Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentration for kinase studies).

- Orthogonal Assays : Combine fluorescence polarization (binding affinity) with SPR (kinetic parameters like ).

- Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding pose variations. For example, fluorine’s electronegativity may alter hydrogen-bonding networks in active sites .

Q. What strategies mitigate impurities in large-scale synthesis (e.g., dimethylamine by-products)?

Methodological Answer:

- Process Analytics : Use in-line FTIR to monitor amine consumption during coupling.

- Purification : Employ recrystallization (ethanol/water mixtures) or preparative HPLC (C18, 0.1% TFA modifier). Track residual dimethylamine via derivatization with ninhydrin (UV-Vis quantification at 570 nm) .

Q. What safety protocols are critical for handling reactive intermediates (e.g., acyl chlorides)?

Methodological Answer:

- Hazard Mitigation : Conduct ALARA (As Low As Reasonably Achievable) assessments for volatile reagents. Use closed-system reactors with scrubbers for HCl gas.

- PPE Requirements : Wear acid-resistant gloves (e.g., Silver Shield®) and full-face respirators during scale-up. Institutional guidelines (e.g., Chemical Hygiene Plan) must be followed for waste disposal .

Q. How can the compound’s potential as a protease inhibitor be evaluated mechanistically?

Methodological Answer:

- Enzyme Assays : Use fluorogenic substrates (e.g., Ac-LY-AMC for trypsin-like proteases) to measure IC. Include controls for non-specific binding (e.g., BSA blocking).

- SAR Studies : Synthesize analogs with varied fluorine positions to correlate electronic effects () with inhibitory potency .

Q. What computational tools assist in retrosynthetic planning for derivatives?

Methodological Answer:

- Retrosynthesis Software : Leverage AiZynthFinder or Chematica to prioritize disconnections (e.g., amide bond cleavage or fluorine substitution).

- Pathway Scoring : Rank routes by step count, yield, and hazardous intermediates. Validate top routes with microfluidic optimization (e.g., 10 µL-scale reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.